molecular formula C23H22N4O3S2 B3011528 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-12-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B3011528
CAS RN: 900001-12-9
M. Wt: 466.57
InChI Key: SKSHVWMLUPSPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has indicated that compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibit moderate to potent antibacterial and antifungal activities. For instance, derivatives synthesized through a series of steps involving the reaction of benzenesulfonyl chloride and various substituted 2-bromoacetamides showed significant screening results against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Furthermore, analogues designed by molecular hybridization showed activity in vitro against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as novel GyrB inhibitors (V. U. Jeankumar et al., 2013).

Antipsychotic Agents

Compounds bearing a piperidine motif linked to a benzimidazole scaffold have been evaluated for their antipsychotic properties. This exploration led to the identification of heterocyclic carboxamides as potential antipsychotic agents with promising in vitro binding affinities for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo efficacy in antagonizing apomorphine-induced responses in animal models (M. H. Norman et al., 1996).

Antiviral Research

The structural versatility of the compound has also been leveraged in antiviral research, where analogues have demonstrated inhibitory activities against human rhinovirus. A series of related compounds, through specific substitutions at certain positions, showed strong antiviral activity, underscoring the importance of structural modification for enhancing therapeutic potential (C. Hamdouchi et al., 1999). This highlights the potential of this compound derivatives in the development of new antiviral therapeutics.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c28-23(16-10-12-27(13-11-16)32(29,30)21-9-4-14-31-21)24-18-6-3-5-17(15-18)22-25-19-7-1-2-8-20(19)26-22/h1-9,14-16H,10-13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHVWMLUPSPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.